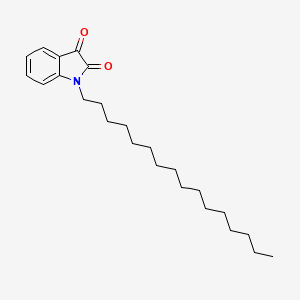

1-hexadecyl-1H-indole-2,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

28035-35-0 |

|---|---|

Molecular Formula |

C24H37NO2 |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

1-hexadecylindole-2,3-dione |

InChI |

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-22-19-16-15-18-21(22)23(26)24(25)27/h15-16,18-19H,2-14,17,20H2,1H3 |

InChI Key |

JLUGWHXZCKLPBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-hexadecyl-1H-indole-2,3-dione

This technical guide provides a comprehensive overview of 1-hexadecyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis, and known biological activities of the broader class of N-alkylated isatins.

Nomenclature and Chemical Identity

The compound with the chemical structure of a hexadecyl group attached to the nitrogen at position 1 of the 1H-indole-2,3-dione core is formally named according to IUPAC nomenclature.

IUPAC Name: this compound

Synonyms: 1-hexadecylisatin

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is specific to this compound, other values are derived from structurally analogous compounds due to limited availability of specific experimental data.

| Property | Value | Source |

| Molecular Formula | C24H37NO2 | [1] |

| Molar Mass | 371.56 g/mol | [1] |

| CAS Number | 28035-35-0 | [2] |

| Appearance | Not specified | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of the isatin core.[3] This process involves the deprotonation of the nitrogen atom at position 1, followed by nucleophilic substitution with an appropriate alkylating agent, in this case, a 1-halo-hexadecane. Modern synthetic approaches often utilize microwave irradiation to enhance reaction rates and yields.[3]

Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin

This protocol describes a general method for the N-alkylation of isatin that can be adapted for the synthesis of this compound.

Materials:

-

Isatin (1H-indole-2,3-dione)

-

1-Bromohexadecane (or 1-iodohexadecane)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)

-

Dichloromethane (for extraction)

-

Magnesium sulfate (MgSO4)

-

Silica gel for chromatography

Procedure:

-

In a microwave-safe reaction vessel, combine isatin (1 equivalent), 1-bromohexadecane (1.1 equivalents), and potassium carbonate (2 equivalents).

-

Add a few drops of DMF or NMP to the mixture.

-

Seal the vessel and place it in a household or laboratory microwave oven.

-

Irradiate the mixture at a suitable power level and for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC). Reaction times are typically significantly shorter than conventional heating methods.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract the product with dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.[4]

Synthesis Workflow

Biological Activities and Mechanism of Action

Isatin and its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6] The introduction of an N-alkyl substituent can significantly modulate these activities.[7]

Antibacterial Activity

N-alkylated isatin derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[2] The lipophilicity conferred by the alkyl chain is believed to play a crucial role in the antibacterial potency.

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotic (e.g., amoxicillin) for positive control

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculate each well containing the diluted compound with the bacterial suspension.

-

Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria and DMSO without the compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core.

While the exact mechanism of antibacterial action for all isatin derivatives is not fully elucidated, one proposed mechanism involves the disruption of the bacterial cell membrane. The lipophilic alkyl chain is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to membrane destabilization and cell death.

References

- 1. chembk.com [chembk.com]

- 2. Antimicrobial and mutagenic properties of organotin(IV) complexes with isatin and N-alkylisatin bisthiocarbonohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Hexadecyl-1H-indole-2,3-dione from Isatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis due to its wide range of biological activities.[1][2] The functionalization of the isatin nucleus, particularly at the N-1 position, is a key strategy for modulating its physicochemical properties and pharmacological effects. N-alkylation enhances the stability of the isatin ring towards bases while preserving its reactivity for further transformations.[3][4] This technical guide provides an in-depth overview of the synthesis of 1-hexadecyl-1H-indole-2,3-dione, a long-chain N-alkylated isatin derivative, through the direct alkylation of isatin. It includes a detailed experimental protocol, a summary of reaction parameters, and expected analytical data, designed to be a comprehensive resource for professionals in chemical and pharmaceutical development.

Core Synthesis Principle: N-Alkylation

The synthesis of this compound from isatin is achieved via a nucleophilic substitution reaction. The process involves two primary steps:

-

Deprotonation: The acidic N-H proton of the isatin indole ring is abstracted by a base to form a highly conjugated and resonance-stabilized isatin anion.[3]

-

Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, in this case, 1-bromohexadecane, to form the N-C bond and yield the final product.

Common bases employed for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH), typically in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[3][4][5] Both conventional heating and microwave irradiation have been successfully utilized to promote the reaction, with microwave-assisted methods often providing significant advantages in terms of reduced reaction times and improved yields.[4][5][6]

Reaction Pathway and Experimental Workflow

The logical progression of the synthesis, from reactants to the final characterized product, is outlined below.

Caption: Figure 1: General Reaction Pathway for N-Alkylation of Isatin

Caption: Figure 2: Experimental Synthesis and Analysis Workflow

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-alkylation of isatin.

3.1 Materials and Reagents

-

Isatin (1.0 eq)

-

1-Bromohexadecane (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

3.2 Synthesis Procedure

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add isatin (e.g., 1.47 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add anhydrous DMF (30 mL) to the flask.

-

Stir the suspension at room temperature for 15 minutes to facilitate the initial formation of the isatin anion.

-

Add 1-bromohexadecane (3.36 g, 11 mmol) to the mixture dropwise.

-

Attach a reflux condenser and heat the reaction mixture to 70-80°C with continuous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system) until the starting isatin spot is consumed (typically 4-6 hours).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with copious amounts of deionized water to remove DMF and inorganic salts.

-

Dry the crude product under vacuum.

3.3 Purification

-

Transfer the crude, dry solid to a flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes before being filtered hot.

-

Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Presentation

The following tables summarize the reaction parameters and the expected analytical data for the synthesized this compound.

Table 1: Summary of Reaction Conditions and Yields

| Parameter | Condition | Rationale / Comment |

| Alkylating Agent | 1-Bromohexadecane | Provides the C16 alkyl chain. Iodide or chloride analogs can be used but may affect reactivity. |

| Base | K₂CO₃ (anhydrous) | A mild and effective base for deprotonation. NaH or Cs₂CO₃ are stronger alternatives. |

| Solvent | DMF (anhydrous) | A polar aprotic solvent that effectively dissolves the isatin anion and promotes SN2 reactions. |

| Temperature | 70-80°C | Provides sufficient thermal energy for the reaction without significant decomposition. |

| Reaction Time | 4-6 hours | Typical duration for completion, should be confirmed by TLC monitoring. |

| Work-up | Precipitation in Water | An effective method to separate the organic product from the water-soluble solvent (DMF) and salts. |

| Expected Yield | >85% | N-alkylation of isatin is generally a high-yielding reaction. |

Table 2: Expected Physicochemical and Spectroscopic Data

| Property | Expected Value / Observation |

| Appearance | Orange to red crystalline solid |

| Melting Point (°C) | ~80-85 °C (Varies with purity) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.6-7.1 (4H, m, Ar-H), ~3.7 (2H, t, N-CH₂), ~1.7 (2H, m, N-CH₂-CH₂), ~1.25 (26H, br s, -(CH₂)₁₃-), ~0.88 (3H, t, -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~183 (C=O), ~158 (C=O), ~150 (Ar-C), ~138, ~125, ~123, ~117, ~110 (Ar-CH & Ar-C), ~40 (N-CH₂), ~32, ~29 (multiple), ~27, ~22 (Alkyl CH₂), ~14 (-CH₃) |

| IR (KBr, cm⁻¹) | ~2920, 2850 (C-H stretch, alkyl), ~1735 (C=O, ketone), ~1610 (C=O, amide), ~1465 (C=C, aromatic) |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₂₄H₃₅NO₂: 370.27; Found: ~370.27 |

Note: The spectral data presented are predictive values based on the chemical structure and data from analogous N-alkylated isatins. Actual experimental values should be used for definitive characterization.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Simple and Efficient Microwave Assisted N-Alkylation of Isatin | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-hexadecyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-hexadecyl-1H-indole-2,3-dione, a derivative of isatin. Given the limited availability of published data for this specific long-chain N-alkylated isatin, this document compiles representative spectroscopic information from closely related N-alkyl-1H-indole-2,3-diones. The methodologies and expected spectral characteristics detailed herein serve as a valuable resource for the synthesis, identification, and characterization of this compound.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The N-alkylation of the isatin core is a common strategy to modulate its physicochemical properties and biological activity. This compound, with its long lipophilic alkyl chain, is of interest for applications requiring increased membrane permeability or specific hydrophobic interactions. Accurate spectroscopic characterization is crucial for confirming the successful synthesis and purity of such compounds.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound based on the analysis of shorter-chain N-alkyl isatins, such as N-butylisatin.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.60 | d | 1H | Aromatic H-4 |

| ~ 7.55 | t | 1H | Aromatic H-6 |

| ~ 7.10 | t | 1H | Aromatic H-5 |

| ~ 6.90 | d | 1H | Aromatic H-7 |

| ~ 3.71 | t | 2H | N-CH₂- |

| ~ 1.67 | m | 2H | N-CH₂-CH₂- |

| ~ 1.25 | m | 26H | -(CH₂)₁₃- |

| ~ 0.88 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 188.0 | C=O (C-3) |

| ~ 158.9 | C=O (C-2) |

| ~ 148.9 | Aromatic C-7a |

| ~ 138.0 | Aromatic C-6 |

| ~ 126.3 | Aromatic C-4 |

| ~ 123.6 | Aromatic C-5 |

| ~ 121.0 | Aromatic C-3a |

| ~ 116.3 | Aromatic C-7 |

| ~ 48.1 | N-CH₂- |

| ~ 31.9 - 22.7 | -(CH₂)₁₄- |

| ~ 14.1 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1730 | Strong | C=O stretch (keto, C-3) |

| ~ 1610 | Strong | C=O stretch (lactam, C-2) |

| ~ 1470 | Medium | C=C stretch (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type | Fragmentation Pathway |

| 369 | [M]⁺ | Molecular Ion |

| 146 | [M - C₁₆H₃₃]⁺ | Loss of the hexadecyl radical |

| 132 | [M - C₁₆H₃₃ - CO]⁺ | Loss of hexadecyl radical and carbon monoxide |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of N-alkylated isatins, which can be adapted for this compound.

3.1. Synthesis of this compound

This procedure is a general method for the N-alkylation of isatin.[2]

-

Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL).

-

Addition of Base: Add potassium carbonate (K₂CO₃, 1.3 mmol) to the solution. Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of the isatin anion.

-

Alkylation: Add 1-bromohexadecane (1.1 mmol) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 70-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

3.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 300 or 400 MHz spectrometer.[1] Samples should be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[2] Samples can be prepared as potassium bromide (KBr) pellets or analyzed as a thin film.

-

Mass Spectrometry (MS): Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Discussion of Expected Spectral Features

-

¹H NMR: The aromatic region is expected to show four distinct signals corresponding to the protons on the isatin core. The N-CH₂ protons will appear as a triplet at approximately 3.71 ppm. The long hexadecyl chain will be represented by a large multiplet in the aliphatic region (~1.25 ppm) and a terminal methyl triplet around 0.88 ppm.

-

¹³C NMR: The two carbonyl carbons at the C-2 and C-3 positions are expected to be the most downfield signals. The aromatic carbons will appear in the typical range of 110-150 ppm. The N-CH₂ carbon will be around 48.1 ppm, followed by the signals for the remaining methylene groups of the hexadecyl chain and the terminal methyl carbon.

-

IR Spectroscopy: The spectrum will be dominated by strong absorption bands for the two carbonyl groups (keto and lactam) and the C-H stretching of the long alkyl chain.

-

Mass Spectrometry: The molecular ion peak is expected at m/z 369. A prominent fragmentation pattern for N-alkyl isatins is the cleavage of the N-C alkyl bond, which would result in a base peak at m/z 146, corresponding to the isatin radical cation.[3] Further fragmentation by loss of CO would yield a fragment at m/z 132.

This guide provides a foundational understanding of the spectroscopic properties of this compound, which is essential for its successful synthesis and characterization in a research and development setting.

References

Physical properties of 1-hexadecyl-1H-indole-2,3-dione (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and expected physical properties of 1-hexadecyl-1H-indole-2,3-dione, also known as N-hexadecylisatin. Due to the specialized nature of this compound, specific experimental data is not widely available in published literature. Therefore, this guide also furnishes detailed, standard experimental protocols for determining its melting point and solubility.

Core Compound Overview

This compound is a derivative of isatin (1H-indole-2,3-dione), a well-known heterocyclic compound with a broad range of biological activities. The key structural feature of the target compound is the presence of a long, 16-carbon alkyl (hexadecyl) chain attached to the nitrogen atom of the indole ring system. This substantial lipophilic chain is expected to significantly influence its physical properties, particularly its solubility profile.

Physical Properties

While specific, experimentally determined values for the melting point and solubility of this compound are not readily found in scientific databases, we can predict its behavior based on its chemical structure and the properties of related N-alkylated isatin derivatives.[1][2]

Melting Point

The melting point of a crystalline solid is a key indicator of its purity.[3] For this compound, the presence of the long, flexible hexadecyl chain introduces significant van der Waals forces, which would suggest a relatively high melting point compared to isatin or isatins with shorter alkyl chains. However, the long alkyl chain can also disrupt crystal packing. Therefore, experimental determination is crucial.

Expected Property Summary

| Property | Expected Value/Range | Rationale |

| Melting Point | Solid at room temperature; likely in the range of 80-120 °C. | The isatin core is a solid at room temperature, and the long alkyl chain will increase the molecular weight and intermolecular forces. This is an educated estimate and requires experimental verification. |

| Solubility | Water: Insoluble.Polar Organic Solvents (e.g., Ethanol, Methanol): Sparingly soluble to insoluble.Nonpolar Organic Solvents (e.g., Hexane, Dichloromethane, Chloroform): Soluble. | The long, nonpolar hexadecyl chain dominates the molecule's character, making it highly lipophilic. It will be readily soluble in solvents with similar nonpolar characteristics ("like dissolves like").[4] |

Experimental Protocols

The following are detailed, standard methodologies for the experimental determination of the melting point and solubility of a novel organic compound such as this compound.

Melting Point Determination Protocol

The capillary method is a standard and widely used technique for determining the melting point of a solid organic compound.[5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement:

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating rate (e.g., 10-20 °C/minute) is used for an initial approximate determination of the melting range.[7]

-

A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/minute.[5]

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8] A pure compound will typically have a sharp melting range of 1-2 °C.[3]

Solubility Determination Protocol (Qualitative)

This protocol provides a qualitative assessment of solubility in various solvents, which is crucial for applications in drug development and reaction chemistry.[9][10]

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Pipettes

-

Spatula

Solvents to be Tested:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Hexane (nonpolar)

Procedure:

-

Sample Preparation: In separate, labeled test tubes, place approximately 10-20 mg of this compound.

-

Solvent Addition: To each test tube, add 1 mL of the respective solvent.

-

Mixing: Vigorously agitate each test tube using a vortex mixer or by shaking for at least 60 seconds.[4]

-

Observation: Observe each tube for the dissolution of the solid. The compound is classified as:

-

Soluble: If the solid completely dissolves.

-

Sparingly soluble: If the solid partially dissolves.

-

Insoluble: If the solid does not appear to dissolve.[4]

-

-

Data Recording: The results are recorded in a table for easy comparison.

Logical Workflow for Compound Characterization

For a newly synthesized compound like this compound, a systematic workflow is essential to confirm its identity and purity before further studies.

Caption: Workflow for Synthesis and Characterization.

Synthesis of N-Alkylated Isatins

The general synthesis of N-alkylated isatins, such as this compound, typically involves the reaction of the isatin anion with an alkyl halide.[11]

Caption: General N-alkylation of Isatin.

This guide provides a foundational understanding of the physical properties of this compound and the experimental approaches required for their determination. For any further research or development, it is imperative that these properties be confirmed experimentally.

References

- 1. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.ws [chem.ws]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. ijoer.com [ijoer.com]

N-Alkylated Isatin Derivatives: A Comprehensive Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] The synthetic versatility of the isatin scaffold, particularly at the N-1 position of the indole ring, allows for the generation of a vast library of N-alkylated derivatives with modulated biological profiles.[1] This technical guide provides an in-depth overview of the biological activities of N-alkylated isatin derivatives, focusing on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

N-alkylated isatin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like kinases.[5][6][7]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various N-alkylated isatin derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | IC50 (µM) | Reference |

| 4l | K562 (Leukemia) | 1.75 | [2] |

| 4l | HepG2 (Hepatoma) | 3.20 | [2] |

| 4l | HT-29 (Colon Cancer) | 4.17 | [2] |

| 7f | KB (Epidermoid Carcinoma) | 1.99 | [8] |

| 7f | A549 (Lung Cancer) | 0.90 | [8] |

| 10a | HepG2, Hela, HCT-116, A549, DU145, SKOV3, MCF-7, MCF-7/DOX | 8.32 - 49.73 | [3] |

| 13a | HeLa (Cervical Cancer) | 18.5 | [3] |

| 14g | A549, HepG2, MCF-7, PC-3, HeLa | 77.2 - 88.9 | [3] |

| 14h | A549, HepG2, MCF-7, PC-3, HeLa | 65.4 - 89.7 | [3] |

| 29 | MCF-7 (Breast Cancer) | 0.0028 | [9] |

| 36 | MCF-7 (Breast Cancer) | 14.83 | [9] |

| 36 | A549 (Lung Cancer) | 17.88 | [9] |

| 36 | HeLa (Cervical Cancer) | 6.89 | [9] |

| 37 | IM-9 (Myeloma) | 7.92 | [9] |

| HKL 2H | K562 (Leukemia) | 0.003 | [6] |

| 6 | HepG2 (Hepatoma) | 0.47 | [10] |

| 13 | Caco-2 (Colon Cancer) | Comparable to Doxorubicin | [11] |

| 14 | Caco-2 (Colon Cancer) | Comparable to Doxorubicin | [11] |

Signaling Pathways in Anticancer Activity

N-alkylated isatin derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell survival and proliferation. Two of the most well-documented pathways are the induction of apoptosis and cell cycle arrest.

Many N-alkylated isatin derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the dissipation of the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.

Another common mechanism of action is the induction of cell cycle arrest, frequently at the G2/M transition. This prevents cancer cells from dividing and proliferating. This process involves the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins.

Antimicrobial Activity

N-alkylated isatin derivatives have demonstrated notable activity against a variety of pathogenic bacteria. The introduction of N-alkyl groups and substitutions on the aromatic ring can significantly influence their antimicrobial potency.[12]

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of selected N-alkylated isatin derivatives, with data presented as the diameter of the zone of inhibition.

| Compound | Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |

| 3c | Staphylococcus aureus | 16 | > Amoxicillin | [12] |

| 3c | Escherichia coli | 1 | > Amoxicillin | [12] |

| 3a | Escherichia coli | 1 | 10 ± 0.57 | [12] |

| 3b | Escherichia coli | 1 | 8.5 ± 0.28 | [12] |

| 3d | Escherichia coli | 1 | 9.5 ± 0.28 | [12] |

| 6a | Escherichia coli | 1 | 7.5 ± 0.28 | [12] |

| 6b | Escherichia coli | 1 | 8.5 ± 0.28 | [12] |

| 6c | Escherichia coli | 1 | 8.5 ± 0.28 | [12] |

| VIIIb | Staphylococcus aureus | - | High Activity | [13] |

| VIIIc | Staphylococcus aureus | - | High Activity | [13] |

| VIIId | Staphylococcus aureus | - | High Activity | [13] |

| VIIIg | Staphylococcus aureus | - | High Activity | [13] |

| 11a | Streptococcus mutans | - | 46.3 ± 1 | [14] |

| 11f | Streptococcus mutans | - | 14.3 ± 0.6 | [14] |

Antiviral Activity

The isatin scaffold has been a valuable template for the development of antiviral agents. N-alkylation has been explored as a strategy to enhance the antiviral efficacy of these compounds against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).[15][16]

Quantitative Antiviral Data

The following table summarizes the antiviral activity of several N-alkylated isatin derivatives, with data presented as EC50 values (the concentration required to achieve 50% of the maximum effect).

| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |

| 1a | HIV-1 | - | 11.3 | [15] |

| 1b | HIV-1 | - | 13.9 | [15] |

| 9l | HIV-1 | MT-4 | >99% protection | [15] |

| 10c | HIV | CEM | 2.62 - 3.40 µM | [15] |

| 10f | HIV | CEM | 2.62 - 3.40 µM | [15] |

| 10i | HIV | CEM | 2.62 - 3.40 µM | [15] |

| Schiff's bases[6] | HIV-1 | MT-4 | 8 - 15.3 | [15] |

| Schiff's bases[6] | HIV-2 | MT-4 | 41.5 - 125 | [15] |

| SPIII-5H | HCV | Huh 5-2 | 17 | [16] |

| SPIII-Br | HCV | Huh 5-2 | 19 | [16] |

Anticonvulsant Activity

Isatin and its derivatives have been investigated for their effects on the central nervous system, with several N-alkylated analogs demonstrating promising anticonvulsant properties in preclinical models.[17][18]

Quantitative Anticonvulsant Data

The anticonvulsant activity of N-alkylated isatin derivatives is often evaluated in rodent models using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (sPTZ) test. The data is typically presented as the ED50 (the median effective dose required to produce a therapeutic effect in 50% of the population).

| Compound | Test Model | ED50 (mg/kg) | Reference |

| 1 | MES | 22.0 | [19] |

| 2 | MES | 23.3 | [19] |

| 3 | MES | 20.5 | [19] |

| 5 | MES | 40.96 | [19] |

| 5 | scPTZ | 85.16 | [19] |

| 10 | MES | 75 | [19] |

| 11 | MES | 75 | [19] |

| 13 | MES | 43 | [19] |

| 14 | MES | 36 | [19] |

| 15 | MES | 21 | [19] |

| 4b | MES | 91.3 | [20] |

| 5a | MES | 78.27 | [17] |

| 5g | MES | 140.38 | [17] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Workflow for Anticancer Drug Screening

-

Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-alkylated isatin derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the N-alkylated isatin derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Antiviral Activity Assay

-

Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with the virus dilutions in the presence or absence of various concentrations of the N-alkylated isatin derivative.

-

Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing agar or methylcellulose to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anticonvulsant Activity Screening

-

Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

-

Drug Administration: Administer the N-alkylated isatin derivative intraperitoneally or orally at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

-

Electroshock Application: At a predetermined time after drug administration (time of peak effect), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the ED50 of the compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Conclusion

N-alkylated isatin derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders underscores their potential as lead compounds for the development of novel therapeutics. The structure-activity relationship studies consistently highlight the importance of the N-alkyl substituent and the substitution pattern on the isatin core in modulating the biological activity. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the chemical space around the N-alkylated isatin scaffold is warranted to optimize their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.

References

- 1. ijstr.org [ijstr.org]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-(2-carboxyethenyl) isatin derivative induces G₂/M cell cycle arrest and apoptosis in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allyl-isatin suppresses cell viability, induces cell cycle arrest, and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]

- 19. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Potential Therapeutic Applications of 1-Hexadecyl-1H-indole-2,3-dione: A Technical Guide

Introduction

1H-indole-2,3-dione, commonly known as isatin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] Derivatives of isatin have been reported to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3] The substitution at the N-1 position of the isatin core is a common strategy to modulate its physicochemical properties and biological activity. N-alkylation, in particular, can enhance the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and target engagement.[4]

This guide focuses on the therapeutic potential of 1-hexadecyl-1H-indole-2,3-dione, an N-alkylated isatin derivative characterized by a long C16 alkyl chain. While specific studies on this molecule are lacking, its structural features suggest potential for investigation in anticancer and antimicrobial applications, areas where other N-alkylated isatins have shown promise.[5][6]

Potential Therapeutic Applications

Based on the structure-activity relationships of known isatin derivatives, this compound is a candidate for investigation in the following therapeutic areas:

Anticancer Activity

Numerous isatin derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[7][8] The mechanism of action for many of these derivatives involves the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][9] The introduction of a long alkyl chain at the N-1 position may enhance the compound's ability to interact with cellular membranes or lipophilic binding pockets of target proteins.

Antimicrobial Activity

Isatin and its derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[10][11] The N-alkylation of isatin has been shown to influence its antimicrobial spectrum and potency. The hexadecyl chain could potentially disrupt bacterial cell membranes, leading to bactericidal or bacteriostatic effects.

Illustrative Quantitative Data

The following tables present hypothetical quantitative data to illustrate the potential efficacy of this compound in anticancer and antimicrobial assays. This data is not based on experimental results for this specific compound and should be considered for illustrative purposes only.

Table 1: Illustrative Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HCT-116 | Colon Carcinoma | 12.3 |

| A549 | Lung Carcinoma | 15.1 |

| K562 | Chronic Myelogenous Leukemia | 7.9 |

Table 2: Illustrative Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive bacteria | 16 |

| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 32 |

| Candida albicans (ATCC 10231) | Fungus | 64 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to evaluate the therapeutic potential of this compound.

Synthesis of this compound

This protocol describes a general method for the N-alkylation of isatin.[1][12]

Materials:

-

Isatin (1.0 eq)

-

1-Bromohexadecane (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of isatin in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromohexadecane to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitate formed is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines using the MTT assay.[2][13]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549, K562)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for another 48-72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compound against microbial strains.[6][14][15]

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland standard

Procedure:

-

Prepare a serial two-fold dilution of this compound in the appropriate culture broth in a 96-well plate. The concentration range can be, for example, from 256 µg/mL to 0.5 µg/mL.

-

Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental Workflows

Caption: Overview of experimental workflows.

Hypothetical Signaling Pathway for Anticancer Activity

References

- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Study of antimicrobial activity of novel Isatin derivatives | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 12. ijoer.com [ijoer.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Literature review on the synthesis and applications of isatin derivatives

An In-depth Technical Guide to the Synthesis and Applications of Isatin Derivatives

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound first synthesized in 1841 through the oxidation of indigo dye.[1][2] It consists of a fused benzene and pyrrole ring, featuring a ketone and a γ-lactam moiety.[3] This unique structure serves as a valuable scaffold in medicinal chemistry and organic synthesis.[4][5] Isatin and its derivatives are not only synthetic constructs but are also found in nature in various plants, such as those of the Isatis genus, and have been identified as metabolic derivatives of adrenaline in humans.[2][3]

The synthetic accessibility and the ability to modify the isatin core at multiple positions (N-1, C-3, and C-5 being the most favorable) have led to the generation of a vast library of derivatives with a wide spectrum of biological activities.[4][6] These activities include anticancer, antiviral, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties.[2][7][8] The clinical approval of isatin-based drugs like Sunitinib, a multi-receptor tyrosine kinase inhibitor for treating cancers, underscores the therapeutic potential of this scaffold.[4][9][10] This guide provides a comprehensive review of the synthesis methodologies, key applications, and experimental protocols related to isatin derivatives for researchers in drug discovery and development.

Synthesis of Isatin Derivatives

The synthesis of the isatin core can be achieved through several classical methods, with modern variations improving yield and environmental friendliness. Modifications at the N-1, C-2, and C-3 positions allow for the creation of diverse derivatives.[11]

Classical Synthetic Methods

-

Sandmeyer Synthesis: This is one of the most common methods, involving the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, like sulfuric acid, to yield the isatin ring with an overall yield often exceeding 75%.[1][12]

-

Stolle Synthesis: This method involves the reaction of anilines with oxalyl chloride to form a chlorooxalanilide intermediate, which is subsequently cyclized using a Lewis acid such as aluminum chloride or boron trifluoride.[1][12] This approach is particularly effective for preparing substituted isatins.[13]

-

Gassman Synthesis: This technique provides a pathway to substituted isatins through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate, achieving yields in the range of 40-81%.[12][14]

-

Martinet Synthesis: This synthesis involves the reaction of an amino aromatic compound with an oxomalonate ester, which, after oxidative decarboxylation, yields the corresponding isatin.[12][14]

Modern Synthetic Approaches

Recent advancements have focused on more efficient and environmentally benign methods. These include:

-

Oxidation of Indoles: A modern approach involves the direct oxidation of indole derivatives to produce N-alkylated isatins, sometimes using O2 as the oxidizing agent in the presence of a photosensitizer.[4]

-

Metal-Catalyzed Reactions: Copper-catalyzed cross-dehydrogenative C-N annulations of aminoacetophenones provide a direct route to isatins.[15]

-

One-Pot Syntheses: Methods using molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP) allow for the one-pot synthesis of isatins from 2′-aminoacetophenones via an oxidative amido cyclization.[15]

Applications of Isatin Derivatives

The diverse pharmacological profile of isatin derivatives makes them promising candidates for treating a wide range of diseases.[2][16]

Anticancer Activity

Isatin derivatives are a significant class of antineoplastic agents.[10] Their mechanisms of action are varied and include the inhibition of key enzymes involved in cancer progression.[10][17]

-

Kinase Inhibition: Many isatin derivatives function as potent inhibitors of protein kinases, which are crucial for cell signaling pathways controlling proliferation and angiogenesis.[17] Sunitinib and Toceranib are clinically approved multi-kinase inhibitors used in cancer therapy.[4][9] They target receptors like VEGFR-2 and EGFR, disrupting downstream signaling.[2][17]

-

Tubulin Polymerization Inhibition: Some isatin-based hybrids, such as triazole-tethered isatin–coumarin derivatives, have been shown to inhibit tubulin polymerization, a mechanism similar to established chemotherapy agents.[17]

-

Apoptosis Induction: Isatin-hydrazone derivatives can induce apoptosis in cancer cells by suppressing anti-apoptotic proteins like Bcl-2 and activating caspases.[7][17]

dot digraph "VEGFR2_Signaling_Pathway_Inhibition" { graph [ rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.8, size="7.6, 5", ratio="fill" ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1" ];

edge [ arrowhead=normal, color="#202124", penwidth=1.5 ];

// Nodes VEGF [label="VEGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Receptor\nDimerization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Autophosphorylation [label="Autophosphorylation\n(Kinase Activation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IsatinDerivative [label="Isatin Derivative\n(e.g., Sunitinib)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nAngiogenesis\nSurvival", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> Dimerization; Dimerization -> Autophosphorylation; Autophosphorylation -> PI3K_AKT [label="Activates"]; Autophosphorylation -> MAPK [label="Activates"]; PI3K_AKT -> Proliferation [label="Promotes"]; MAPK -> Proliferation [label="Promotes"];

// Inhibition Edge IsatinDerivative -> Autophosphorylation [ arrowhead=T, color="#EA4335", style=dashed, penwidth=2, label=" Inhibits ATP Binding" ]; }

Caption: VEGFR-2 Signaling Pathway Inhibition by Isatin Derivatives.

Antiviral Activity

Isatin derivatives have demonstrated broad-spectrum antiviral properties against a variety of DNA and RNA viruses, including HIV.[18][19]

-

HIV Inhibition: Certain isatin derivatives, such as aminopyrimidinimino isatins, have been shown to inhibit HIV-1 replication by targeting the reverse transcriptase (RT) enzyme.[19] Thiosemicarbazone derivatives of isatin inhibit HIV by interfering with the synthesis of viral structural proteins.[19]

-

Coxsackievirus B3 (CVB3) Inhibition: One isatin derivative, ID45, was found to inhibit CVB3 replication by inducing a host cell stress response that suppresses the virus's cap-independent translation mechanism.[20]

Antimicrobial Activity

The isatin scaffold is prominent in the development of new antibacterial and antifungal agents.[21]

-

Antibacterial Action: Schiff bases and Mannich bases of isatin exhibit significant antibacterial activity.[4] Modifications such as 5-halogenation and N-alkylation can enhance this activity.[4] Some derivatives show higher potency against Gram-positive bacteria like Staphylococcus aureus than standard antibiotics.[22][23] The mechanism can involve the inhibition of bacterial cell wall synthesis or cell fusion.[23]

-

Antifungal Action: Various isatin derivatives have been screened against pathogenic fungi like Aspergillus niger and Candida albicans, with substitutions at the 5-position of the isatin ring often leading to more active compounds.[24][25]

Neuroprotective Effects

Isatin is an endogenous compound in the brain and its derivatives have shown potential in treating neurodegenerative diseases.[26][27]

-

Monoamine Oxidase (MAO) Inhibition: Isatin-based hydrazone derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme whose dysregulation is implicated in Parkinson's disease.[28][29] By inhibiting MAO-B, these compounds can prevent dopamine degradation.

-

Anti-inflammatory and Antioxidant Effects: In models of neuroinflammation, isatin derivatives have been shown to reduce the production of pro-inflammatory cytokines (IL-6, TNF-α) and reactive oxygen species (ROS) in microglia and neuronal cells, thereby protecting them from damage.[28][30]

-

Anti-glycation Activity: One derivative, URM-II-81, was found to inhibit neurodegeneration by preventing glycation, restoring insulin signaling in the brain, and reducing the formation of neurofibrillary tangles.[26]

Quantitative Data on Biological Activity

The following tables summarize the quantitative activity of various isatin derivatives from selected studies.

Table 1: Anticancer Activity of Isatin Derivatives

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 16m | HT-29 (Colon) | Antiproliferative | 1.17 (average) | [31] |

| 16m | ZR-75 (Breast) | Antiproliferative | 1.17 (average) | [31] |

| 16m | A-549 (Lung) | Antiproliferative | 1.17 (average) | [31] |

| 13a | - | VEGFR-2 Inhibition | 0.09 | [2] |

| 13c | - | EGFR Inhibition | 0.37 | [2] |

| Sunitinib (Ref.) | - | Antiproliferative | 8.11 |[31] |

Table 2: Antiviral Activity of Isatin Derivatives against HIV-1

| Compound | Assay | EC₅₀ (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 1a (Norfloxacin-isatin) | HIV-1 Replication | 11.3 | Unknown | [19] |

| 1b (Norfloxacin-isatin) | HIV-1 Replication | 13.9 | Unknown | [19] |

| 9l (Aminopyrimidinimino isatin) | HIV-1 Replication | >99% protection | RT Inhibition (IC₅₀ = 32.6 µM) | [19] |

| 6 (Thiosemicarbazone) | HIV Inhibition | 0.34 µM | Inhibits viral protein synthesis |[19] |

Table 3: Anti-neuroinflammatory Activity of Isatin Derivatives

| Compound | Assay (LPS-stimulated BV2 cells) | Result (% reduction) | Reference |

|---|---|---|---|

| 3 | TNF-α Release | 62% | [30] |

| 10 | TNF-α Release | 46% | [30] |

| 20 | TNF-α Release | 46% | [30] |

| 22 | Nitric Oxide (NO) Release | 44% |[30] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of isatin derivatives.

Protocol 1: General Synthesis via Sandmeyer Method[1][12]

-

Preparation of Isonitrosoacetanilide:

-

Dissolve chloral hydrate and sodium sulfate in water.

-

Add a solution of the desired aniline in hydrochloric acid, followed by a solution of hydroxylamine hydrochloride.

-

Heat the mixture under reflux for 1-2 hours until the reaction is complete.

-

Cool the mixture in an ice bath to precipitate the isonitrosoacetanilide.

-

Filter the product, wash with cold water, and dry.

-

-

Cyclization to Isatin:

-

Add the dried isonitrosoacetanilide portion-wise to pre-heated concentrated sulfuric acid (60-80 °C), maintaining the temperature below 80 °C.

-

After the addition is complete, heat the mixture for another 10 minutes.

-

Pour the reaction mixture onto crushed ice and stir.

-

The precipitated isatin is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

-

Recrystallize from glacial acetic acid or ethanol for purification.

-

Protocol 2: In Vitro Anticancer Screening (MTT Assay)[2]

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37 °C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare stock solutions of the test isatin derivatives in DMSO.

-

Treat the cells with serial dilutions of the compounds (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay and Measurement:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Caption: General Workflow for Synthesis and Screening of Isatin Derivatives.

Conclusion

Isatin and its derivatives represent a highly privileged scaffold in the field of drug discovery.[4] The versatility in their synthesis allows for the creation of large, structurally diverse libraries amenable to screening for a wide array of biological targets.[10] The extensive research into their anticancer, antiviral, antimicrobial, and neuroprotective activities has revealed multiple mechanisms of action and has already led to clinically successful drugs.[2][9] Future research will likely focus on developing isatin-based hybrids that combine multiple pharmacophores to achieve enhanced potency and selectivity, as well as exploring novel therapeutic applications for this remarkable class of heterocyclic compounds.[7][17] The detailed protocols and summarized data herein provide a valuable resource for scientists working to harness the full therapeutic potential of isatin derivatives.

References

- 1. biomedres.us [biomedres.us]

- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 8. rjppd.org [rjppd.org]

- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. seejph.com [seejph.com]

- 12. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Isatin synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 18. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Study of antimicrobial activity of novel Isatin derivatives | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 22. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. brieflands.com [brieflands.com]

- 26. New isatin derivative inhibits neurodegeneration by restoring insulin signaling in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Enigma: A Technical Guide to the Discovery and Natural Occurrence of Isatin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a fascinating endogenous indole derivative, has captivated the scientific community since its discovery in the 19th century. Initially identified as a synthetic product, its subsequent discovery in a diverse range of natural sources, from plants to mammals, has unveiled its significance as a bioactive molecule. This technical guide provides an in-depth exploration of the discovery and natural occurrence of isatin and its analogs, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The guide details the historical context of its discovery, its widespread presence in nature, and the experimental methodologies for its isolation and characterization.

The Discovery of Isatin: A Historical Perspective

The story of isatin begins in 1840, when it was first synthesized by Otto Linné Erdmann and Auguste Laurent. Their pioneering work involved the oxidation of the well-known blue dye, indigo, using nitric acid and chromic acid. This process yielded bright orange-colored monoclinic crystals of isatin.[1] Initially, the structure of this new compound was a subject of debate until Kekulé established its current form as 1H-indole-2,3-dione.

Natural Occurrence of Isatin

Once considered solely a synthetic compound, isatin was later found to be a natural product with a surprisingly broad distribution across the biological kingdoms.

Isatin in the Plant Kingdom

Isatin has been identified in a variety of plant species, where it is thought to play a role in defense mechanisms and other physiological processes. Notable plant sources include:

-

Isatis genus: Plants of the Isatis genus, such as woad (Isatis tinctoria), have been a historical source of indigo dye and also contain isatin.[2]

-

Couroupita guianensis Aubl. (Cannonball Tree): The flowers of the Cannonball Tree are a significant natural source of isatin.[3][4]

-

Calanthe discolor LINDL.: This orchid species is another plant where isatin has been detected.[5]

Isatin in the Animal Kingdom

Isatin's presence is not limited to the plant kingdom. It has also been isolated from animal sources:

-

Bufo Frogs: The parotid gland secretions of frogs from the Bufo genus contain isatin.[5]

Isatin in Microorganisms

Certain microorganisms are also capable of producing isatin and its derivatives:

-

Chaetomium globosum: This fungus is a source of the isatin analog 5-(3'-methylbut-2'-yl)isatin.

Endogenous Isatin in Mammals

Perhaps the most intriguing aspect of isatin's natural occurrence is its presence as an endogenous compound in mammals, including humans. It has been identified as a metabolic derivative of adrenaline and is found in various tissues and body fluids.[6] This discovery has opened up new avenues of research into its physiological and pathological roles.

Naturally Occurring Isatin Analogs

Beyond isatin itself, a number of its derivatives, or analogs, have been isolated from natural sources. These analogs often exhibit unique biological activities.

-

Methoxy phenylpentyl isatins (Melosatin alkaloids): These compounds, such as melosatin A and B, have been isolated from the Caribbean tumorigenic plant Melochia tomentosa.[7][8]

-

6-(3'-methylbuten-2'-yl)isatin: This prenylated isatin derivative is produced by the bacterium Streptomyces albus.[9]

-

5-(3'-methylbut-2'-yl)isatin: As mentioned earlier, this analog is found in the fungus Chaetomium globosum.

Quantitative Data on Natural Occurrence

The concentration of isatin and its analogs in natural sources can vary significantly depending on the species, environmental conditions, and the part of the organism being analyzed. The following table summarizes the available quantitative data.

| Compound | Natural Source | Part of Organism | Yield/Concentration | Reference |

| Isatin | Couroupita guianensis | Flowers (dry powder) | 3 mg from 250 g (0.0012%) | [3] |

| Tryptanthrin | Isatis tinctoria | Leaves | 0.30% in dichloromethane extract | [1] |

| Indirubin | Isatis tinctoria | Leaves | 2.48% in dichloromethane extract | [1] |

| Indigo | Isatis tinctoria | Leaves | 0.84% in dichloromethane extract | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of isatin from a key natural source.

Isolation and Purification of Isatin from Couroupita guianensis Flowers

This protocol is based on the method described by Premanathan et al. (2012).[3]

5.1.1. Materials and Equipment

-

Dried, powdered floral parts of Couroupita guianensis

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel (60-120 mesh) for column chromatography

-

Soxhlet extractor

-

Rotary vacuum evaporator

-

Column for chromatography (5 x 50 cm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and ODS-18 column

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Elemental Analyzer

5.1.2. Extraction Procedure

-

Extract 250 g of dried, powdered floral parts of Couroupita guianensis with chloroform (CHCl₃) using a Soxhlet extractor.

-

Concentrate the resulting extract in a rotary vacuum evaporator to obtain a residue.

5.1.3. Purification by Column Chromatography

-

Dissolve the residue in dichloromethane (CH₂Cl₂) and pass it through a small column of silica gel to remove coloring material.

-

Concentrate the resulting solution and chromatograph it on a silica gel column (5 x 50 cm, 60-120 mesh).

-

Elute the column with CH₂Cl₂ containing slowly increasing amounts of methanol.

-

Collect 250 ml fractions and monitor them by HPLC.

-

Combine the fractions containing the purified compound.

5.1.4. Characterization

The purified compound can be characterized using the following spectroscopic and analytical techniques:

-

HPLC: Use an ODS-18 column with a mobile phase of methanol-water (80:20) at a flow rate of 1 ml/min. Detection is at a wavelength of 295 nm.

-

FTIR Spectroscopy: To identify the functional groups present in the molecule.

-

GC-MS: To determine the molecular weight and fragmentation pattern. The spectrum of isatin will show a molecular ion peak at m/z = 147 [M⁺].[3]

-

NMR Spectroscopy: ¹H and ¹³C NMR to elucidate the structure of the compound.

-

Elemental Analysis: To confirm the elemental composition. For isatin (C₈H₅NO₂), the expected composition is approximately C, 65.31%; H, 3.45%; N, 9.48%.[3]

The following diagram illustrates the general workflow for the isolation and characterization of isatin.

Caption: Workflow for Isatin Isolation and Characterization.

Isatin and Its Analogs in Signaling Pathways

Isatin and its derivatives have been shown to interact with several key signaling pathways, highlighting their potential as modulators of cellular processes and as scaffolds for drug design.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some isatin derivatives have been found to inhibit this pathway, suggesting their potential as anticancer agents.

Caption: Isatin Derivatives as Inhibitors of the PI3K/Akt/mTOR Pathway.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer. Isatin derivatives have been investigated for their anti-angiogenic properties, which are mediated in part through the inhibition of the VEGF pathway.

Caption: Inhibition of VEGF Signaling by Isatin Derivatives.

Atrial Natriuretic Peptide (ANP) Receptor Signaling

Endogenous isatin has been identified as a potent antagonist of the atrial natriuretic peptide (ANP) receptor.[9] ANP is a hormone that plays a key role in regulating blood pressure and fluid balance. By inhibiting the ANP receptor, isatin can modulate these physiological processes.

Caption: Isatin as an Antagonist of ANP Receptor Signaling.

Conclusion

From its synthetic origins to its discovery as a widespread natural product, isatin has emerged as a molecule of significant interest in the fields of chemistry and biology. Its presence in diverse organisms, coupled with the varied biological activities of its analogs, underscores the importance of continued research into this unique indole derivative. This technical guide has provided a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to isatin and its analogs. The detailed experimental protocols and summaries of its interactions with key signaling pathways offer a solid foundation for researchers to further explore the therapeutic potential of this remarkable class of compounds. The journey of isatin from a simple dye oxidation product to a key endogenous signaling molecule is a testament to the rich and often surprising world of natural products.

References

- 1. Efficacy of isatin analogues as antagonists of rat brain and heart atrial natriuretic peptide receptors coupled to particulate guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]